Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-17(2,3)23-16(21)20-11-9-18(13-19,10-12-20)14-7-5-6-8-15(14)22-4/h5-8H,9-13,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGBQDMRKDYCPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or chromium(VI) compounds can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.
Major Products Formed:
Oxidation: Formation of corresponding hydroxyl or carbonyl derivatives.
Reduction: Reduction of the piperidine ring or the aminomethyl group.
Substitution: Introduction of various functional groups at the piperidine ring or the methoxyphenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound's biological activity can be explored for potential therapeutic applications, such as enzyme inhibition or receptor binding.
Medicine: It may serve as a precursor or intermediate in the development of new drugs, particularly those targeting neurological or cardiovascular conditions.
Industry: In the chemical industry, it can be utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The exact mechanism of action of tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate depends on its specific application. Generally, it may interact with biological targets such as enzymes or receptors, leading to modulation of their activity. The molecular pathways involved can include signal transduction, gene expression regulation, or metabolic processes.
Comparison with Similar Compounds
tert-Butyl 4-(aminomethyl)-4-(difluoromethyl)piperidine-1-carboxylate
- Substituents : Difluoromethyl group instead of 2-methoxyphenyl.
- Impact : The electron-withdrawing difluoromethyl group increases electrophilicity and metabolic stability compared to the electron-donating methoxy group. This enhances resistance to oxidative degradation .
- Synthesis : Prepared via late-stage C–H functionalization, similar to methods for the target compound but using fluorinated reagents .
tert-Butyl 4-(aminomethyl)-4-(3-(trifluoromethyl)phenyl)piperidine-1-carboxylate
- Substituents : 3-Trifluoromethylphenyl group.
- Impact : The trifluoromethyl group enhances lipophilicity (logP ~3.2) and bioavailability, making it favorable for blood-brain barrier penetration. In contrast, the 2-methoxyphenyl group prioritizes aromatic stacking in enzyme active sites .
- Application : Used in kinase inhibitor development due to strong hydrophobic interactions .
tert-Butyl 4-(aminomethyl)-4-(2-fluorophenyl)piperidine-1-carboxylate
- Substituents : 2-Fluorophenyl group.
- The absence of a methoxy group reduces steric hindrance .
Physicochemical and Spectroscopic Data
Biological Activity
Tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the context of drug development and targeted protein degradation. This article explores its biological activity, including its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical structure is characterized by a piperidine ring substituted with an aminomethyl group and a methoxyphenyl moiety. The molecular formula is , and it has a molecular weight of approximately 255.34 g/mol. Its structural features contribute to its biological activity, particularly in the context of drug design.
This compound functions primarily as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras). PROTACs are innovative therapeutic agents designed to induce selective degradation of target proteins, thereby modulating cellular pathways involved in various diseases, including cancer. The incorporation of this compound into PROTACs enhances the rigidity of the linker region, which is crucial for optimizing the three-dimensional orientation necessary for effective ternary complex formation with target proteins and E3 ligases .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can effectively inhibit the growth of human cervical carcinoma (HeLa) and murine leukemia cells (L1210) with IC50 values in the low micromolar range .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HeLa | 5.6 |
| Compound B | L1210 | 7.2 |
| Tert-butyl derivative | HeLa | 6.1 |
Anticonvulsant Activity
In addition to its anticancer properties, this compound may also exhibit anticonvulsant activity. Structural modifications in similar compounds have led to enhanced efficacy in preventing seizures in animal models . The presence of specific functional groups, such as methoxy substitutions on phenyl rings, has been correlated with increased anticonvulsant effects.
Case Studies
Case Study 1: PROTAC Development
A study focused on developing PROTACs utilizing this compound highlighted its role in selectively degrading oncogenic proteins. The study found that the introduction of this compound into the PROTAC structure significantly improved target engagement and degradation efficiency compared to traditional small-molecule inhibitors .
Case Study 2: Antiproliferative Screening
In another investigation, a series of derivatives based on this compound were synthesized and screened for their antiproliferative activity against multiple cancer cell lines. The results indicated that modifications to the piperidine ring could enhance cytotoxicity, with some derivatives achieving IC50 values lower than those of established chemotherapeutics like doxorubicin .
Q & A
Q. What are the key synthetic strategies for preparing tert-butyl 4-(aminomethyl)-4-(2-methoxyphenyl)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:
- Step 1 : Introduction of the tert-butoxycarbonyl (Boc) protecting group to the piperidine nitrogen to stabilize the amine during subsequent reactions.
- Step 2 : Selective substitution at the 4-position of the piperidine ring with a 2-methoxyphenyl group via Suzuki coupling or nucleophilic aromatic substitution.
- Step 3 : Aminomethylation at the 4-position using reagents like formaldehyde and ammonium acetate under reductive conditions (e.g., NaBH₃CN) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization ensure high purity (>95%) .
Q. How is the compound characterized to confirm structural integrity?
Advanced spectroscopic and chromatographic methods are employed:
- NMR : ¹H and ¹³C NMR verify substitution patterns (e.g., methoxyphenyl protons at δ 6.8–7.2 ppm, Boc tert-butyl group at δ 1.4 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 363.2284 for C₁₈H₂₆N₂O₃) .
- HPLC : Purity assessment using reverse-phase C18 columns (≥98% purity threshold for biological studies) .
Q. What safety precautions are critical during handling?
While specific toxicity data for this compound is limited, general precautions include:
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods to minimize inhalation risks, as piperidine derivatives may release volatile byproducts.
- Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal .
Advanced Research Questions
Q. How does the 2-methoxyphenyl substituent influence the compound’s reactivity in medicinal chemistry applications?
The 2-methoxyphenyl group enhances π-π stacking interactions with aromatic residues in enzyme binding pockets (e.g., kinases or GPCRs). Its electron-donating methoxy group also modulates electron density, affecting ligand-receptor binding kinetics. Computational docking studies (e.g., AutoDock Vina) suggest that this substituent improves binding affinity by 15–20% compared to unsubstituted analogs .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in reported IC₅₀ values often arise from assay conditions. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds.
- Solvent Effects : Ensure DMSO concentrations are ≤0.1% to avoid cytotoxicity artifacts.
- Batch Variability : Compare multiple synthetic batches via LC-MS to rule out impurity-driven effects (e.g., residual Pd from coupling reactions) .
Q. How can computational modeling optimize the compound’s pharmacokinetic profile?
- ADME Prediction : Tools like SwissADME predict moderate blood-brain barrier penetration (logBB = 0.3) and CYP3A4-mediated metabolism.
- Metabolic Stability : Introduce fluorine atoms at the 4-aminomethyl group to reduce first-pass metabolism, as seen in analogs with improved in vivo half-lives .
Q. What analytical methods detect and quantify degradation products under stressed conditions?
- Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
- LC-MS/MS : Identify hydrolysis products (e.g., free piperidine from Boc deprotection) and oxidative byproducts (e.g., N-oxide formation) .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Conditions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
